molecular formula C16H12O2 B14115602 4-(o-Tolyl)-2H-chromen-2-one

4-(o-Tolyl)-2H-chromen-2-one

Katalognummer: B14115602
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: RJENABICOAKXRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(o-Tolyl)-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-ones, also known as coumarins. This compound features a chromen-2-one core structure with an o-tolyl group attached at the 4-position. Chromen-2-ones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyl)-2H-chromen-2-one typically involves the condensation of o-tolyl aldehyde with salicylaldehyde in the presence of a base, followed by cyclization. One common method is the Pechmann condensation, which uses acidic catalysts such as sulfuric acid or aluminum chloride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pechmann condensation or other catalytic processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(o-Tolyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Various substituted chromen-2-one derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(o-Tolyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of dyes, fragrances, and optical brighteners.

Wirkmechanismus

The mechanism of action of 4-(o-Tolyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of an o-tolyl group.

    4-Methyl-2H-chromen-2-one: Similar structure with a methyl group at the 4-position.

    4-(p-Tolyl)-2H-chromen-2-one: Similar structure with a p-tolyl group instead of an o-tolyl group.

Uniqueness

4-(o-Tolyl)-2H-chromen-2-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.

Eigenschaften

Molekularformel

C16H12O2

Molekulargewicht

236.26 g/mol

IUPAC-Name

4-(2-methylphenyl)chromen-2-one

InChI

InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)14-10-16(17)18-15-9-5-4-8-13(14)15/h2-10H,1H3

InChI-Schlüssel

RJENABICOAKXRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=CC(=O)OC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.